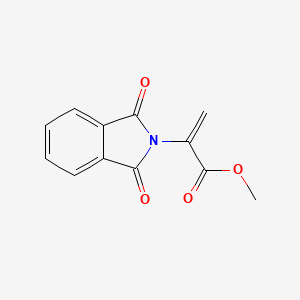

Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate

Descripción

Propiedades

IUPAC Name |

methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-7(12(16)17-2)13-10(14)8-5-3-4-6-9(8)11(13)15/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVYRWKJPFHXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Mitsunobu Reaction for Alkylation of Phthalimide Derivatives

The Mitsunobu reaction is a cornerstone for introducing acrylate groups to phthalimide frameworks. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the coupling of alcohols with nucleophiles.

Procedure:

- Substrate Preparation : React phthalimide with 2-hydroxyethyl acrylate in anhydrous tetrahydrofuran (THF).

- Reaction Conditions : Add DEAD (1.2 equiv) and PPh₃ (1.5 equiv) at 0°C under nitrogen. Stir for 12–24 hours at room temperature.

- Workup : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 7:3).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12–24 hours | |

| Solvent | THF | |

| Purification | Column chromatography |

Mechanistic Insight : The Mitsunobu mechanism involves oxidation-reduction between DEAD and PPh₃, generating a phosphine oxide and enabling nucleophilic displacement at the alcohol oxygen.

Knoevenagel Condensation for α,β-Unsaturated Ester Formation

Knoevenagel condensation is widely used to synthesize α,β-unsaturated esters. For this compound, the reaction couples a phthalimide aldehyde with methyl cyanoacetate or malonate derivatives.

Procedure:

- Aldehyde Synthesis : Oxidize 2-(hydroxymethyl)phthalimide to 2-formylphthalimide using pyridinium chlorochromate (PCC).

- Condensation : React the aldehyde with methyl cyanoacetate (1.2 equiv) in ethanol, catalyzed by piperidine (10 mol%) at reflux (78°C) for 6 hours.

- Workup : Acidify with HCl, filter the precipitate, and recrystallize from ethanol.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Piperidine | |

| Temperature | Reflux (78°C) | |

| Solvent | Ethanol |

Advantages : Heterogeneous catalysts (e.g., AlPO₄-Al₂O₃) enhance recyclability and reduce reaction time to 2–3 hours.

Esterification of 2-(1,3-Dioxoisoindol-2-yl)acrylic Acid

Direct esterification of the acrylic acid derivative with methanol offers a straightforward route.

Procedure:

- Acid Synthesis : Hydrolyze 2-(1,3-dioxoisoindol-2-yl)acrylonitrile using concentrated H₂SO₄ at 80°C.

- Esterification : Reflux the acrylic acid with methanol (5 equiv) and H₂SO₄ (catalytic) for 8 hours.

- Workup : Neutralize with NaHCO₃, extract with dichloromethane, and distill under reduced pressure.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Acid Catalyst | H₂SO₄ | |

| Reaction Time | 8 hours | |

| Temperature | Reflux (64–65°C) |

Challenges : Competing decarboxylation at elevated temperatures necessitates precise control.

Radical Cyclopropanation of N-Vinylphthalimide

A novel approach involves radical-mediated cyclopropanation followed by esterification.

Procedure:

- Cyclopropanation : Treat N-vinylphthalimide with methyl diazoacetate and Cu(acac)₂ (5 mol%) in dichloromethane at 40°C.

- Oxidation : Expose to O₂ to form the acrylate intermediate.

- Esterification : Quench with methanol and purify via flash chromatography.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Cu(acac)₂ | |

| Solvent | Dichloromethane | |

| Oxidizing Agent | O₂ |

Application : Suitable for synthesizing sterically hindered derivatives.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Key Advantage |

|---|---|---|---|---|

| Mitsunobu Reaction | 65–78 | 12–24 h | Moderate | High regioselectivity |

| Knoevenagel Condensation | 70–85 | 2–6 h | High | Catalyst recyclability |

| Direct Esterification | 60–72 | 8 h | Low | Simplicity |

| Radical Cyclopropanation | 55–60 | 6–8 h | Low | Access to complex derivatives |

Characterization and Validation

Synthesized compounds are validated via:

- ¹H NMR : Acrylate protons resonate at δ 6.21–6.31 (td, J = 1.4 Hz), while phthalimide aromatic protons appear at δ 7.74–7.88 (dd, J = 5.5 Hz).

- IR Spectroscopy : Strong absorptions at 1720 cm⁻¹ (C=O ester) and 1770 cm⁻¹ (phthalimide C=O).

- X-ray Crystallography : Confirms planar geometry of the α,β-unsaturated ester.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acrylate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted acrylates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate serves as a valuable building block in organic synthesis and polymer chemistry. Its unique structure allows it to participate in various chemical reactions:

Types of Reactions

- Oxidation : Converts the compound to carboxylic acids.

- Reduction : Transforms the ester group into alcohols.

- Substitution : The acrylate group can undergo nucleophilic substitutions.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Basic or acidic medium |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |

| Substitution | Amines, thiols | Basic or acidic medium |

Biological Applications

In biological research, Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate is investigated for its potential in enzyme inhibition and protein modification. The phthalimide moiety within the compound allows it to act as an electrophile, interacting with nucleophilic sites on proteins or enzymes.

Medicinal Chemistry

Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate is being explored for its potential use in drug development. Its ability to target specific enzymes or receptors makes it a candidate for developing novel therapeutics.

Research Findings

Recent studies have highlighted its effectiveness in:

- Targeting cancer cell lines.

- Acting as a scaffold for designing new drugs with improved efficacy against specific diseases.

Industrial Applications

In industrial settings, Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate is utilized in the production of specialty chemicals and materials. Its versatility allows for large-scale synthesis using automated reactors under optimized conditions to ensure high yield and purity.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry explored the compound's role as an enzyme inhibitor. Researchers synthesized derivatives of Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate and assessed their inhibitory effects on specific enzymes involved in metabolic pathways relevant to cancer treatment.

Case Study 2: Polymer Chemistry

In another investigation, researchers utilized Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate as a monomer in polymer synthesis. The resulting polymers exhibited unique thermal and mechanical properties, making them suitable for applications in coatings and adhesives.

Mecanismo De Acción

The mechanism of action of Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The phthalimide moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or modify protein function, making it useful in biochemical studies .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate

- Methyl 2-(1,3-dioxoisoindol-2-yl)propanoate

- Methyl 2-(1,3-dioxoisoindol-2-yl)but-2-enoate

Uniqueness

Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate is unique due to its combination of the phthalimide and acrylate ester groups, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and biochemical research .

Actividad Biológica

Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate, with the CAS number 26878-24-0, is a compound of interest due to its potential biological activities. This article explores its structural properties, biological activities, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate has the molecular formula and a molecular weight of approximately 231.20 g/mol. Its structure includes a dioxoisoindole moiety and an acrylate functional group, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 26878-24-0 |

| Molecular Formula | C12H9NO4 |

| Molecular Weight | 231.2042 g/mol |

| SMILES | COC(=O)C(=C)N1C(=O)c2c(C1=O)cccc2 |

| Complexity | 377 |

| Heavy Atom Count | 17 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

Anticancer Properties

Recent studies have indicated that methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate exhibits significant anticancer activity. Research published in ResearchGate highlights its potential as an effective agent against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation in cancer cells, particularly in breast and colon cancer models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study found that methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate demonstrates inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage. The underlying mechanism involves the modulation of antioxidant enzyme activities, which helps in reducing cellular damage .

Study on Anticancer Activity

A notable study conducted by researchers aimed at evaluating the anticancer effects of methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability with IC50 values indicating potent activity compared to standard chemotherapeutic agents.

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial efficacy, the compound was tested against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showing promising results for potential therapeutic applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate, and what mechanistic insights underpin these methods?

- Answer : The compound is synthesized via nucleophilic substitution or conjugate addition reactions. A common route involves reacting phthalimide derivatives with methyl acrylate under basic conditions. For example, the reaction of 1,3-dioxoisoindoline with methyl propiolate in the presence of a catalyst like DBU (1,8-diazabicycloundec-7-ene) yields the target compound through Michael addition. Mechanistic studies highlight the role of electron-deficient alkynes in facilitating nucleophilic attack .

Q. How is the structural characterization of Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate performed, and what software tools are essential for analysis?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data refinement uses SHELXL (for small molecules) and SHELXS (for structure solution) . Visualization tools like ORTEP-3 generate thermal ellipsoid diagrams to confirm bond lengths and angles (e.g., C=O bonds at ~1.21 Å and C–N bonds at ~1.38 Å) . NMR (¹H/¹³C) and IR spectroscopy further validate functional groups, such as the ester carbonyl stretch at ~1720 cm⁻¹ .

Q. What safety protocols are critical when handling Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate in the laboratory?

- Answer : The compound may cause skin/eye irritation and respiratory distress. Mandatory precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : In airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. What experimental challenges arise in achieving enantiomeric purity during the synthesis of derivatives from Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate?

- Answer : Asymmetric hydrogenation of dehydroamino acid precursors (e.g., using chiral catalysts like Rh-DuPHOS) is prone to racemization. Key challenges include:

- Catalyst Selectivity : Optimizing ligand-metal coordination to minimize side reactions.

- Analytical Validation : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or SC-XRD with Flack parameters to confirm enantiopurity .

Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound?

- Answer : Discrepancies (e.g., anomalous R-factor values or bond-length outliers) are addressed via:

- Cross-Validation : Using dual software (e.g., SHELXL vs. OLEX2) to refine datasets.

- Structure Validation Tools : PLATON checks for missed symmetry, twinning, or voids .

- Data Quality : High-resolution (<1.0 Å) datasets reduce ambiguity in electron density maps .

Q. What role do hydrogen-bonding motifs play in the supramolecular assembly of Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate crystals?

- Answer : Graph-set analysis (e.g., Etter’s notation) reveals C=O···H–N and C–H···O interactions that stabilize the crystal lattice. For example, N–H···O (2.89 Å) and C–H···O (3.12 Å) bonds form R₂²(8) and R₂²(10) motifs, directing layer-by-layer stacking. Mercury software visualizes these networks, aiding in predicting solubility and stability .

Q. How is this compound utilized as a precursor in the synthesis of bioactive isocoumarins or non-proteinogenic amino acids?

- Answer :

- Isocoumarins : React with Grignard reagents (e.g., PhMgBr) to form α,β-unsaturated esters, which undergo cyclization via acid catalysis to yield 3,4-dihydroisocoumarins .

- Amino Acids : Catalytic hydrogenation (H₂/Pd-C) of the acrylate double bond produces β-amino acid derivatives, which are purified via recrystallization (MeOH/H₂O) and characterized by LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.